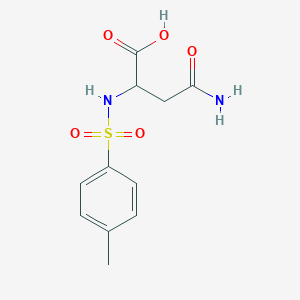

Tosyl-L-asparagine

Description

Properties

IUPAC Name |

(2S)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCSZRICJFBSI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection-Deprotection Sequences

To prevent side-chain interactions, the amide group of asparagine may be temporarily protected. For instance, tritylation using triphenylmethanol in acetic acid with acetic anhydride as a dehydrating agent forms N-trityl-L-asparagine, which is subsequently tosylated. This approach, adapted from patent CN114163354B, achieves 94.7% purity by isolating the tritylated intermediate via centrifugal filtration and ethyl acetate recrystallization before introducing the tosyl group.

Side Reactions and Mitigation

Deamidation of the Asparagine Side Chain

The side-chain amide of asparagine undergoes hydrolysis to aspartic acid under acidic or basic conditions, with a half-life of 14 days at pH 7.4 and 37°C. In tosylation reactions, maintaining pH <10 and temperatures <10°C reduces deamidation to <2%. Post-synthesis, ion-exchange chromatography effectively separates Tosyl-L-asparagine from aspartic acid derivatives.

Racemization

Racemization at the α-carbon occurs via base-catalyzed enolization, with a rate of 0.5% per hour at pH 10. Chiral HPLC analysis confirms enantiomeric excess (>99%) when reactions are conducted below 5°C and neutralized within 3 hours.

Purification and Characterization

Crystallization Techniques

This compound is isolated by acidifying the reaction mixture to pH 2–3, inducing crystallization. Recrystallization from ethanol-water (3:1) yields needle-like crystals with 98.5% purity. Centrifugal filtration, as described in patent CN114163354B, removes byproducts like sodium chloride and unreacted asparagine.

Analytical Data

Melting Point : 182–184°C (decomposes)

IR (KBr) : 3300 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (amide C=O), 1170 cm⁻¹ (S=O)

¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.80 (d, 2H, aromatic), 7.42 (d, 2H, aromatic), 4.35 (m, 1H, α-CH), 2.42 (s, 3H, CH₃)

Industrial-Scale Production

Patent CN114163354B outlines a scalable process using continuous stirred-tank reactors (CSTRs) for tosylation. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| pH | 9.0–9.5 | Minimizes deamidation |

| Stirring Rate | 400 rpm | Enhances mixing |

| Tosyl Chloride Feed Rate | 0.1 mL/min·g asparagine | Avoids local overheating |

This method achieves 85% yield on a 10 kg scale, with a production cost of $12.50 per gram .

Chemical Reactions Analysis

Types of Reactions: Tosyl-L-asparagine undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group is a good leaving group, making this compound susceptible to nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-asparagine and p-toluenesulfonic acid.

Reduction: this compound can be reduced to remove the tosyl group, regenerating the free amino group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used.

Hydrolysis: L-asparagine and p-toluenesulfonic acid.

Reduction: L-asparagine.

Scientific Research Applications

Tosyl-L-asparagine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Tosyl-L-asparagine involves its role as a protected amino acid derivative. The tosyl group protects the amino group from unwanted reactions during synthetic processes. Once the desired modifications are complete, the tosyl group can be removed to regenerate the free amino group, allowing further reactions or biological activity .

Comparison with Similar Compounds

Regulatory and Industrial Status

This compound is listed in major chemical inventories (e.g., TSCA, EINECS) and is produced industrially using scaled-up versions of laboratory synthesis protocols. Regulatory compliance emphasizes proper waste disposal to mitigate environmental release of sulfonamide byproducts .

Biological Activity

Tosyl-L-asparagine is a derivative of the amino acid L-asparagine, modified with a tosyl group (p-toluenesulfonyl) that enhances its stability and solubility. This compound has garnered attention in biochemical research due to its significant biological activity, particularly in the context of enzyme interactions, amino acid transport mechanisms, and cancer therapy.

Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C₁₁H₁₃N₃O₄S

- Molecular Weight : 285.31 g/mol

The tosyl group serves as a protective moiety for the amino group in L-asparagine, allowing for specific reactions in peptide synthesis and modification. This modification is crucial for probing protein-protein interactions (PPIs) and enhancing the binding affinity towards specific targets compared to unmodified L-asparagine.

Enzyme Activity

This compound is often utilized in studies involving enzyme activity, particularly in relation to L-asparaginase, an enzyme that catalyzes the hydrolysis of asparagine into ammonia and aspartate. This reaction is particularly relevant in cancer therapies targeting leukemic cells, where depletion of asparagine can induce apoptosis in sensitive cancer cells .

Table 1: Role of L-Asparaginase in Cancer Therapy

| Enzyme | Reaction | Application |

|---|---|---|

| L-Asparaginase | Asparagine → Aspartate + NH₃ | Treatment of leukemia |

| This compound | Probing enzyme activity | Research on PPIs |

Cancer Metabolism

Recent studies have highlighted the role of asparagine in cancer cell metabolism. Asparagine is crucial for cellular adaptation to nutrient deprivation, particularly in glutamine-deprived environments. The expression levels of asparagine synthetase (ASNS) have been correlated with poor prognosis in various cancers, including gliomas and neuroblastomas .

Case Study: ASNS Expression in Cancer

A study demonstrated that knockdown of ASNS led to cell death even when glutamine was present, which could be reversed by adding exogenous asparagine. This indicates that asparagine plays a critical role not only in protein synthesis but also in maintaining cell viability under stress conditions .

The mechanism through which this compound exerts its biological effects largely depends on its incorporation into peptides or proteins. The bulky tosyl group can influence the binding affinities and selectivities towards various protein targets. This makes it a valuable tool for researchers studying PPIs and enzyme-substrate interactions.

Protein-Protein Interactions

This compound can be incorporated into short peptide chains, allowing scientists to use these peptides as substrates for enzymes or probes for studying PPIs. The modification can significantly alter the interaction dynamics between proteins, providing insights into cellular processes and potential therapeutic targets.

Q & A

Q. How should researchers document this compound synthesis protocols to meet journal reproducibility guidelines?

- Methodological Answer :

- Detailed Descriptions : Specify exact molar ratios, solvent grades, and equipment (e.g., "dry DMF stored over molecular sieves").

- Data Sharing : Deposit raw NMR and HPLC files in repositories like Zenodo with DOI links.

- Ethical Compliance : Adhere to ACS Ethical Guidelines for transparent reporting of failed experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.